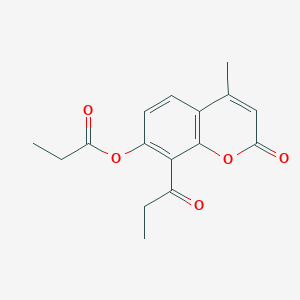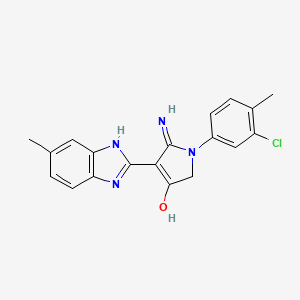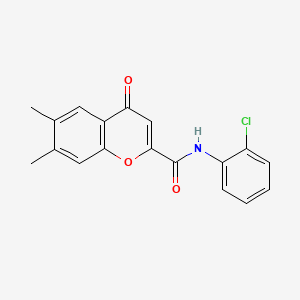![molecular formula C25H30N2O4S B11413566 N-(3-ethoxypropyl)-2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11413566.png)
N-(3-ethoxypropyl)-2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethoxypropyl)-2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a benzofuran and benzothiophene core These structural motifs are known for their significant biological activities and are often found in various pharmacologically active compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxypropyl)-2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of appropriate precursors, often involving a Friedel-Crafts acylation followed by cyclization.
Synthesis of the Benzothiophene Core: The benzothiophene core is usually synthesized via a similar cyclization process, often starting from thiophene derivatives.
Coupling of the Cores: The benzofuran and benzothiophene cores are then coupled through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Introduction of the Ethoxypropyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and benzothiophene rings, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The ethoxypropyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
Biologically, the compound’s benzofuran and benzothiophene cores are known for their bioactivity. This makes the compound a candidate for studies in enzyme inhibition, receptor binding, and other biochemical assays.
Medicine
In medicine, the compound’s structure suggests potential as a therapeutic agent. It could be investigated for its anti-inflammatory, anti-cancer, or antimicrobial properties, given the known activities of related benzofuran and benzothiophene derivatives .
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(3-ethoxypropyl)-2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzofuran and benzothiophene cores can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways would depend on the specific biological context and require further experimental validation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran Derivatives: Compounds like 5-methylbenzofuran and its derivatives are known for their biological activities.
Benzothiophene Derivatives: Compounds such as benzothiophene-2-carboxamide have been studied for their pharmacological properties.
Uniqueness
What sets N-(3-ethoxypropyl)-2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide apart is the combination of both benzofuran and benzothiophene cores in a single molecule. This dual-core structure could potentially offer synergistic effects, enhancing its biological activity and making it a unique candidate for drug development.
Eigenschaften
Molekularformel |
C25H30N2O4S |
|---|---|
Molekulargewicht |
454.6 g/mol |
IUPAC-Name |
N-(3-ethoxypropyl)-2-[[2-(5-methyl-1-benzofuran-3-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C25H30N2O4S/c1-3-30-12-6-11-26-24(29)23-18-7-4-5-8-21(18)32-25(23)27-22(28)14-17-15-31-20-10-9-16(2)13-19(17)20/h9-10,13,15H,3-8,11-12,14H2,1-2H3,(H,26,29)(H,27,28) |
InChI-Schlüssel |
GGNQPFVDVWTBGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3=COC4=C3C=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-butyl-4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11413488.png)



![5-chloro-2-(ethylsulfanyl)-N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrimidine-4-carboxamide](/img/structure/B11413528.png)
![N-(4-fluorobenzyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B11413535.png)
![2-[3-(2-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B11413539.png)
![2-[3-(propan-2-yloxy)propyl]-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11413542.png)
![3-[(4-methoxyphenyl)methyl]-1-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B11413546.png)
![5-chloro-N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11413550.png)
![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(4-methylpiperazin-1-yl)propyl]propanamide](/img/structure/B11413552.png)
![3-(furan-2-yl)-3-hydroxy-7-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11413553.png)
![1-(4-chlorophenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11413556.png)
![N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B11413564.png)
